molecular formula C16H11NOS B231314 2-Methoxy[1]benzothieno[2,3-c]quinoline

2-Methoxy[1]benzothieno[2,3-c]quinoline

Cat. No. B231314
M. Wt: 265.3 g/mol
InChI Key: KILBRVYOEDVOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy[1]benzothieno[2,3-c]quinoline (MBTQ) is a heterocyclic compound that has attracted the attention of researchers due to its unique chemical structure and potential biological activities. MBTQ is a derivative of benzothiophene and quinoline, which are two important classes of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 2-Methoxy[1]benzothieno[2,3-c]quinoline is not fully understood, but it is believed to involve multiple pathways. 2-Methoxy[1]benzothieno[2,3-c]quinoline has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 2-Methoxy[1]benzothieno[2,3-c]quinoline also induces oxidative stress and activates the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
2-Methoxy[1]benzothieno[2,3-c]quinoline has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Methoxy[1]benzothieno[2,3-c]quinoline inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Methoxy[1]benzothieno[2,3-c]quinoline also reduces the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cell damage. In animal models, 2-Methoxy[1]benzothieno[2,3-c]quinoline has been shown to reduce inflammation and oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-Methoxy[1]benzothieno[2,3-c]quinoline has several advantages and limitations for lab experiments. One advantage is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. 2-Methoxy[1]benzothieno[2,3-c]quinoline also exhibits low toxicity and high solubility, which makes it suitable for in vivo studies. However, one limitation of 2-Methoxy[1]benzothieno[2,3-c]quinoline is its limited availability, which may restrict its use in large-scale experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety.

Future Directions

There are several future directions for research on 2-Methoxy[1]benzothieno[2,3-c]quinoline. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action and identify its molecular targets. The development of new synthetic methods for 2-Methoxy[1]benzothieno[2,3-c]quinoline may also improve its availability and facilitate its use in large-scale experiments. Finally, the investigation of its pharmacokinetics and pharmacodynamics may provide valuable information for the development of 2-Methoxy[1]benzothieno[2,3-c]quinoline-based drugs.

Synthesis Methods

The synthesis of 2-Methoxy[1]benzothieno[2,3-c]quinoline involves the reaction of 2-methoxybenzaldehyde with 2-aminobenzothiophene in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, cyclization, and deprotonation. The yield of 2-Methoxy[1]benzothieno[2,3-c]quinoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-Methoxy[1]benzothieno[2,3-c]quinoline has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In vitro and in vivo studies have shown that 2-Methoxy[1]benzothieno[2,3-c]quinoline exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-Methoxy[1]benzothieno[2,3-c]quinoline has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

Product Name

2-Methoxy[1]benzothieno[2,3-c]quinoline

Molecular Formula

C16H11NOS

Molecular Weight

265.3 g/mol

IUPAC Name

2-methoxy-[1]benzothiolo[2,3-c]quinoline

InChI

InChI=1S/C16H11NOS/c1-18-10-6-7-13-12(8-10)16-11-4-2-3-5-14(11)19-15(16)9-17-13/h2-9H,1H3

InChI Key

KILBRVYOEDVOGY-UHFFFAOYSA-N

SMILES

COC1=CC2=C3C4=CC=CC=C4SC3=CN=C2C=C1

Canonical SMILES

COC1=CC2=C3C4=CC=CC=C4SC3=CN=C2C=C1

Origin of Product

United States

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